N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that consists of an amine group, a phenoxy group, and an oxalic acid moiety
Scientific Research Applications
N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-butan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then reacted with 3-chloropropylamine under basic conditions to form N-[3-(2-butan-2-ylphenoxy)propyl]amine.
Amine Alkylation: The final step involves the alkylation of N-[3-(2-butan-2-ylphenoxy)propyl]amine with butan-1-amine to form the desired compound.
Oxalic Acid Addition: The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can undergo reduction reactions to form amines with lower oxidation states.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-methylphenoxy)propyl]butan-1-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
N-[3-(2-ethylphenoxy)propyl]butan-1-amine: Similar structure but with an ethyl group instead of a butan-2-yl group.
N-[3-(2-isopropylphenoxy)propyl]butan-1-amine: Similar structure but with an isopropyl group instead of a butan-2-yl group.
Uniqueness
N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-4-6-12-18-13-9-14-19-17-11-8-7-10-16(17)15(3)5-2;3-1(4)2(5)6/h7-8,10-11,15,18H,4-6,9,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYXEMRDKOHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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